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Compound of Interest

Compound Name: 1-Phenyl-3-methylaminobutane

Cat. No.: B1617593 Get Quote

Disclaimer: 1-Phenyl-3-methylaminobutane is a research chemical and is intended for

laboratory research purposes only. It is not for human or veterinary use. The information

provided in this document is for educational and informational purposes only and does not

constitute an endorsement or recommendation for its use. Researchers should conduct a

thorough literature search and risk assessment before handling this compound. All experiments

should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction
1-Phenyl-3-methylaminobutane, also known as N-methyl-4-phenylbutan-2-amine, is a

structural analog of methamphetamine.[1][2][3][4][5] As a research chemical, its

pharmacological and toxicological properties are not well-documented in peer-reviewed

literature. Anecdotal reports and preliminary in-silico predictions suggest potential activity at

monoamine transporters, such as the serotonin transporter (SERT) and the dopamine

transporter (DAT).[6] However, a comprehensive scientific evaluation is lacking.

These application notes provide a hypothetical framework for the initial characterization of 1-
Phenyl-3-methylaminobutane, outlining standard experimental protocols that researchers in

drug development and neuroscience might employ to elucidate its pharmacological profile.
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A summary of the available physicochemical data for 1-Phenyl-3-methylaminobutane is

presented in Table 1. This information is crucial for the preparation of stock solutions and for

understanding the compound's general characteristics.

Table 1: Physicochemical Properties of 1-Phenyl-3-methylaminobutane

Property Value Reference(s)

IUPAC Name
N-methyl-4-phenylbutan-2-

amine
[7]

Synonyms
Homomethamphetamine,

Methamphbutamine
[1][5]

CAS Number 63957-19-7 [1][4][5]

Molecular Formula C₁₁H₁₇N [1][4][5]

Molecular Weight 163.26 g/mol [1][5]

Appearance White powder (for HCl salt) [1]

Solubility
Soluble in water, DMSO,

methanol (for HCl salt)
[1]

Predicted XlogP 2.5 [8]

Hypothetical Research Workflow
The initial characterization of a novel psychoactive compound like 1-Phenyl-3-
methylaminobutane would typically follow a multi-stage process, from initial screening to more

in-depth mechanistic studies. The following workflow is a generalized representation of this

process.
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Phase 1: Initial Screening

Phase 2: Functional Characterization

Phase 3: In Vivo & Advanced Studies
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Caption: Hypothetical research workflow for 1-Phenyl-3-methylaminobutane.
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The following are detailed, generalized protocols for key in vitro assays that would be

fundamental in characterizing the interaction of 1-Phenyl-3-methylaminobutane with

monoamine transporters.

This protocol is designed to determine the binding affinity (Ki) of 1-Phenyl-3-
methylaminobutane for the dopamine transporter.

Materials:

HEK293 cells stably expressing human DAT (hDAT)

[³H]WIN 35,428 (radioligand)

Cocaine or GBR-12909 (for non-specific binding)

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

96-well microplates

Glass fiber filters (e.g., Whatman GF/B)

Scintillation fluid and counter

Procedure:

Membrane Preparation:

Culture HEK-hDAT cells to confluency.

Harvest cells and homogenize in ice-cold assay buffer.

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet membranes.

Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., BCA

assay).
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Binding Assay:

In a 96-well plate, add in triplicate:

50 µL of assay buffer (for total binding).

50 µL of 10 µM cocaine (for non-specific binding).

50 µL of various concentrations of 1-Phenyl-3-methylaminobutane.

Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

Add 150 µL of the membrane preparation (5-20 µg of protein).

Incubate at room temperature for 1-2 hours with gentle agitation.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer.

Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of 1-Phenyl-3-
methylaminobutane.

Determine the IC₅₀ value using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the radioligand concentration and Kd is its dissociation constant.

This protocol measures the ability of 1-Phenyl-3-methylaminobutane to inhibit the reuptake of

serotonin by SERT.
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Materials:

HEK293 cells stably expressing human SERT (hSERT)

[³H]Serotonin (5-HT)

Fluoxetine or Paroxetine (positive control)

Krebs-Ringer-HEPES (KRH) buffer

96-well microplates

Scintillation fluid and counter

Procedure:

Cell Culture:

Plate HEK-hSERT cells in a 96-well plate and grow to confluency.

Uptake Assay:

Wash cells once with KRH buffer.

Pre-incubate cells for 10-20 minutes at 37°C with KRH buffer containing various

concentrations of 1-Phenyl-3-methylaminobutane or a positive control.

Initiate uptake by adding [³H]5-HT (final concentration ~10-20 nM).

Incubate for 5-15 minutes at 37°C.

Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.

Lysis and Counting:

Lyse the cells with 1% SDS or a suitable lysis buffer.

Transfer the lysate to scintillation vials, add scintillation fluid, and count radioactivity.
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Data Analysis:

Determine the percentage of inhibition of [³H]5-HT uptake at each concentration of 1-
Phenyl-3-methylaminobutane.

Plot the percentage of inhibition against the log concentration of the compound.

Calculate the IC₅₀ value using non-linear regression.

Potential Signaling Pathways
Based on its structural similarity to other phenethylamines, 1-Phenyl-3-methylaminobutane is

hypothesized to interact with monoamine transporters. Inhibition of these transporters would

lead to an increase in the synaptic concentration of neurotransmitters like dopamine and

serotonin, thereby enhancing their signaling.
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Caption: Hypothesized mechanism of action at the dopaminergic synapse.

Data Presentation (Hypothetical)
Should experiments be conducted, the quantitative data should be organized into clear tables

for easy comparison. Below are templates for presenting binding affinity and uptake inhibition
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data.

Table 2: Hypothetical Binding Affinities (Ki) of 1-Phenyl-3-methylaminobutane at Monoamine

Transporters

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM)

1-Phenyl-3-

methylaminobutane
Experimental Value Experimental Value Experimental Value

Cocaine (Reference) ~100-600 ~200-800 ~200-700

Fluoxetine

(Reference)
>1000 ~1-10 ~200-500

Table 3: Hypothetical Uptake Inhibition (IC₅₀) of 1-Phenyl-3-methylaminobutane at

Monoamine Transporters

Compound DAT IC₅₀ (nM) SERT IC₅₀ (nM) NET IC₅₀ (nM)

1-Phenyl-3-

methylaminobutane
Experimental Value Experimental Value Experimental Value

Cocaine (Reference) ~150-700 ~300-900 ~300-800

Fluoxetine

(Reference)
>1000 ~5-20 ~250-600

Note: The reference values in Tables 2 and 3 are approximate and can vary depending on the

specific assay conditions.

Conclusion
1-Phenyl-3-methylaminobutane is a research chemical with a paucity of available scientific

data. The protocols and workflows presented here provide a standard framework for its initial

pharmacological characterization. Researchers should exercise caution and adhere to all

applicable safety guidelines when handling and investigating this and other novel compounds.
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The elucidation of its mechanism of action, potency, and selectivity at monoamine transporters

will be crucial in understanding its potential neuropharmacological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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